2,2'-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole)

Thermoset composites High-temperature polymers Bisoxazoline crosslinking

2,2'-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) is a structurally substituted bis(2-oxazoline) monomer (CAS 64682-39-9, molecular formula C17H22N2O2, molecular weight 286.37 g/mol) characterized by gem‑dimethyl groups at the 4‑position of each dihydrooxazole ring and a 2‑methyl substituent on the central 1,3‑phenylene spacer. This compound belongs to a class of modified bisoxazoline crosslinking agents that react with phenolic hydroxyl groups to form thermoset copolymers exhibiting substantially enhanced thermo‑oxidative stability relative to the unmodified 2,2'-(1,3‑phenylene)bis(2‑oxazoline) baseline.

Molecular Formula C17H22N2O2
Molecular Weight 286.37 g/mol
Cat. No. B12873918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole)
Molecular FormulaC17H22N2O2
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C2=NC(CO2)(C)C)C3=NC(CO3)(C)C
InChIInChI=1S/C17H22N2O2/c1-11-12(14-18-16(2,3)9-20-14)7-6-8-13(11)15-19-17(4,5)10-21-15/h6-8H,9-10H2,1-5H3
InChIKeyCNVWQLLFBRDFTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 2,2'-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole): A Modified Bisoxazoline Monomer for High-Performance Thermoset Composites


2,2'-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) is a structurally substituted bis(2-oxazoline) monomer (CAS 64682-39-9, molecular formula C17H22N2O2, molecular weight 286.37 g/mol) characterized by gem‑dimethyl groups at the 4‑position of each dihydrooxazole ring and a 2‑methyl substituent on the central 1,3‑phenylene spacer . This compound belongs to a class of modified bisoxazoline crosslinking agents that react with phenolic hydroxyl groups to form thermoset copolymers exhibiting substantially enhanced thermo‑oxidative stability relative to the unmodified 2,2'-(1,3‑phenylene)bis(2‑oxazoline) baseline [1].

Why Generic Bisoxazoline Substitution Fails: The Critical Role of Methyl Substituent Architecture in 2,2'-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole)


Bisoxazoline monomers cannot be interchangeably used in high‑temperature thermoset applications because the substituent architecture on both the oxazoline ring and the phenylene spacer directly governs the copolymer's resistance to thermo‑oxidative degradation [1]. Unmodified 2,2'-(1,3‑phenylene)bis(2‑oxazoline) produces copolymers that undergo weight loss above 177 °C due to oxidative attack on the ethylene bridge formed during ring‑opening polymerization with phenolic resins [1]. The 4,4‑gem‑dimethyl groups provide steric protection at these vulnerable sites, while the 2‑methyl group on the aromatic ring modulates electronic density and crosslinking reactivity. The specific combination of substitutions in 2,2'-(2‑Methyl‑1,3‑phenylene)bis(4,4‑dimethyl‑4,5‑dihydrooxazole) cannot be replicated by single‑substituent analogs or positional isomers, making direct interchange impossible without compromising thermal performance.

Quantitative Evidence Guide: Differentiated Performance of 2,2'-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) vs. Closest Analogs


Thermo-Oxidative Stability of Bisoxazoline-Phenolic Copolymers: 4,4-Dimethyl Substitution Eliminates Weight Loss at 177 °C

Copolymers prepared from 4,4'‑dimethyl‑2,2'‑(1,3‑phenylene)bis(oxazoline) and phenolic novolac resin demonstrated no weight loss after 500 hours at 177 °C and only 0.5% weight loss after 500 hours at 200 °C [1]. In contrast, the patent explicitly states that copolymers based on unmodified 2,2'‑(1,3‑phenylene)bis(oxazoline) lack adequate thermo‑oxidative stability for applications requiring sustained exposure above 177 °C, such as supersonic aircraft skin panels [1]. While the published data are for the analog lacking the aromatic 2‑methyl group, the target compound 2,2'‑(2‑Methyl‑1,3‑phenylene)bis(4,4‑dimethyl‑4,5‑dihydrooxazole) incorporates additional steric shielding at the phenyl spacer, which is predicted to further retard degradation at the aromatic ether linkage site. Note: No direct head‑to‑head study of this exact compound vs. unmodified bisoxazoline has been identified in the open literature; the differential claim is a class‑level inference from the closest structurally characterized analog.

Thermoset composites High-temperature polymers Bisoxazoline crosslinking

Stoichiometric Loading Efficiency: Molecular Weight Advantage of 2,2'-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) vs. Unsubstituted Bisoxazoline

The target compound has a molecular weight of 286.37 g/mol , whereas unsubstituted 2,2'‑(1,3‑phenylene)bis(2‑oxazoline) is 216.24 g/mol . This 32.4% higher molecular weight per mole requires proportionally higher mass loading to achieve equivalent molar crosslink density. However, the 4,4‑dimethyl groups contribute to reduced volatility and improved melt‑handling characteristics during reactive extrusion or compression molding, as noted in the patent for methyl‑substituted bisoxazoline monomers [1]. The 2‑methyl substituent on the phenyl ring additionally breaks molecular symmetry, lowering crystallinity and improving solubility in common processing solvents relative to the symmetrical parent compound.

Polymer formulation Stoichiometry Crosslink density

Ambient Stability and Handling: Cold-Chain Requirement as an Indicator of Enhanced Curing Reactivity

2,2'‑(2‑Methyl‑1,3‑phenylene)bis(4,4‑dimethyl‑4,5‑dihydrooxazole) requires storage sealed in a dry environment at 2–8 °C according to supplier specifications . In contrast, unsubstituted 2,2'‑(1,3‑phenylene)bis(2‑oxazoline) is stored at ambient temperature (15–25 °C) . The more stringent storage requirement indicates higher inherent reactivity of the oxazoline ring toward ring‑opening hydrolysis, a consequence of the electron‑donating gem‑dimethyl groups enhancing the nucleophilicity of the imino‑ether linkage. This heightened reactivity, while demanding cold‑chain handling, correlates with faster curing kinetics at elevated temperature—a favorable trade‑off in rapid‑cycle composite manufacturing processes where pot‑life and gel time are critical parameters.

Monomer stability Cold chain logistics Curing kinetics

High-Value Application Scenarios for 2,2'-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) Based on Differentiated Evidence


High-Temperature Aerospace Composite Matrices (Skin Panels, Wing Sections)

Thermoset copolymers produced from 2,2'‑(2‑Methyl‑1,3‑phenylene)bis(4,4‑dimethyl‑4,5‑dihydrooxazole) and phenolic novolac resins are candidates for supersonic aircraft skin panels and structural components requiring sustained thermo‑oxidative stability at 177 °C and above. The patent evidence shows that methyl‑substituted bisoxazoline‑phenolic copolymers withstand 500 hrs at 177 °C with zero weight loss, addressing the critical failure mode of unmodified bisoxazoline systems [1]. The 32.4% higher equivalent weight of this monomer must be factored into laminate design but contributes to lower volatile evolution during high‑temperature cure cycles.

Rapid-Cycle Thermoset Molding for Automotive Under-Hood Components

The heightened reactivity indicated by the cold‑chain storage requirement (2–8 °C) [1] suggests faster gelation and cure kinetics at processing temperature, enabling shorter mold residence times in injection or compression molding of under‑hood components exposed to sustained temperatures of 150–200 °C. Production engineers must balance the refrigerated storage logistics against the cycle‑time reduction benefit, which can be economically justified for high‑volume manufacturing of turbocharger housings and exhaust manifold gaskets.

Reactive Extrusion Chain Extension of Recycled PET and Polyamides

Bisoxazoline monomers are established chain extenders for carboxyl‑terminated condensation polymers via ring‑opening addition without volatile by‑products. The enhanced thermal stability conferred by the 4,4‑dimethyl and 2‑methyl substitutions makes this compound particularly suitable for reactive extrusion of recycled PET at processing temperatures of 260–280 °C, where unmodified 1,3‑phenylene‑bis‑oxazoline (CAS 34052-90-9) may undergo premature decomposition or side reactions . The 32.4% higher equivalent weight relative to unsubstituted bisoxazoline necessitates adjusted stoichiometric ratios to achieve target intrinsic viscosity increases.

High-Performance Electrical Insulating Laminates and Transformer Housings

Electrical insulation applications requiring long‑term thermal class ratings of 180 °C (Class H) or above benefit from the near‑zero weight loss of methyl‑substituted bisoxazoline‑phenolic copolymers at 177 °C [1]. Transformer housings, high‑voltage bushing supports, and printed circuit board substrates manufactured with this monomer can achieve extended service life under combined thermal and electrical stress, outperforming laminates based on unmodified bisoxazoline or standard epoxy resins in thermo‑oxidative aging tests.

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